molecular formula C16H17NO2 B1305740 Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine CAS No. 2164-42-3

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

Cat. No.: B1305740
CAS No.: 2164-42-3
M. Wt: 255.31 g/mol
InChI Key: GQHPQUJGTWIWHZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine emerged from the broader historical exploration of benzodioxane chemistry that began in the mid-20th century. The foundational work in benzodioxane synthesis can be traced to early pioneering efforts in oxidative phenol coupling reactions, where researchers first demonstrated the feasibility of constructing these heterocyclic systems through silver oxide-mediated coupling of substituted catechols with phenylpropene derivatives. The first synthesis of a 1,4-benzodioxane lignan was accomplished by Merlini and Zanarotti, who utilized silver oxide in benzene to couple phenols, establishing a straightforward method that provided the basis for producing a large number of related products. This methodology proved particularly significant because it revealed that substituents on the catechol fragment have a strong effect on the regioselectivity of the reaction, with electron-donating substituents strongly favoring the formation of 3-aryl products, which are by far the most commonly found in nature.

The specific compound benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine represents a synthetic evolution of these early discoveries, incorporating aminomethyl functionality that expanded the potential biological activity profile of benzodioxane derivatives. The historical development of such compounds was driven by the recognition that the benzodioxane nucleus could serve as a privileged scaffold for developing molecules with diverse bioactivities. Research into 2-substituted aminomethyl-1,4-benzodioxanes gained particular momentum following the discovery of their central nervous system activity, with compounds like ambenoxan demonstrating significant skeletal muscle relaxant properties without loss of the righting reflex. The development of synthetic methodologies for preparing 1,4-benzodioxane derivatives as intermediates for circulatory drugs and psychoneurosis medications further emphasized the pharmaceutical importance of this chemical class.

The emergence of benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine as a compound of interest reflects the continuing evolution of benzodioxane chemistry from its origins in natural product synthesis to its current applications in rational drug design. The compound represents a convergence of synthetic accessibility and potential biological activity that has made it an attractive target for pharmaceutical research. Historical patent literature indicates that improved methods for preparing 1,4-benzodioxane derivatives have been continuously developed, with processes involving sulfonation of phenoxypropanediol compounds followed by base-catalyzed cyclization proving particularly effective for industrial-scale production. This historical progression demonstrates how synthetic methodology improvements have enabled the preparation of increasingly complex benzodioxane derivatives, including the specific compound under discussion.

Nomenclature and Chemical Identity

The systematic nomenclature of benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine reflects the compound's complex structural features and follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound is officially designated as N-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine, which precisely describes its molecular architecture. Alternative naming systems have produced several synonymous designations, including 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(phenylmethyl)-, which emphasizes the aminomethyl functionality attached to the benzodioxin ring system. The compound's Chemical Abstracts Service registry number 2164-42-3 provides a unique identifier that ensures unambiguous identification across chemical databases and literature sources.

The molecular formula C₁₆H₁₇NO₂ accurately represents the compound's atomic composition, indicating the presence of sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 255.312 grams per mole places this compound within a size range typical of small-molecule pharmaceutical intermediates. The structural complexity is further revealed through its International Chemical Identifier notation and simplified molecular-input line-entry system representation, which provide machine-readable descriptions of the compound's connectivity. The compound exhibits a LogP value of 3.13, indicating its lipophilic character and potential for membrane permeability. These nomenclature and identity parameters collectively establish a comprehensive chemical profile that facilitates accurate communication about the compound across scientific disciplines.

The physical properties associated with this chemical identity include a density of 1.1±0.1 grams per cubic centimeter, a boiling point of 378.4±21.0 degrees Celsius at 760 millimeters of mercury pressure, and a flash point of 156.6±11.5 degrees Celsius. The exact mass of 255.125931 atomic mass units provides precise molecular weight information necessary for analytical chemistry applications. The refractive index of 1.574 and vapor pressure of 0.0±0.9 millimeters of mercury at 25 degrees Celsius contribute to the complete physical characterization of the compound. These properties collectively define the compound's behavior under various conditions and inform decisions regarding handling, storage, and analytical methodology selection.

Relevance within Benzodioxane Chemistry

The significance of benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine within the broader context of benzodioxane chemistry stems from its representation of key structural motifs that have proven essential for biological activity in this chemical class. The 1,4-benzodioxane scaffold has established itself as an evergreen, versatile template widely employed to design molecules endowed with diverse bioactivities, spanning decades of medicinal chemistry until the present day. This particular compound exemplifies how the benzodioxane core can be functionalized with aminomethyl and benzyl substituents to create molecules with enhanced pharmacological potential. The structural relationship to other bioactive benzodioxane derivatives positions this compound within a family of molecules that have demonstrated activity at neuronal nicotinic, alpha-1 adrenergic, and serotonergic receptor subtypes.

The compound's relevance is further emphasized by its structural similarity to established pharmacological agents within the benzodioxane class. Research has demonstrated that properly substituted 1,4-dioxane nuclei can serve as suitable scaffolds for selective alpha-1D adrenoreceptor antagonists, potential anticancer agents, and full 5-hydroxytryptamine 1A receptor agonists. The benzyl substitution pattern present in this compound represents a common structural feature among active benzodioxane derivatives, suggesting potential for similar biological activities. The 2,3-dihydro-1,4-benzodioxin ring system provides conformational constraints that can influence receptor binding selectivity and potency, making compounds with this core structure valuable for structure-activity relationship studies. The aminomethyl functionality offers opportunities for further derivatization and optimization of pharmacological properties.

The synthetic accessibility of benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine through established benzodioxane synthesis methodologies contributes to its relevance within this chemical class. The compound can be prepared using cyclization strategies that have been well-developed for 1,4-benzodioxane derivatives, including acid-catalyzed cyclization of appropriately substituted precursors. The regioselectivity considerations that govern benzodioxane formation apply to this compound's synthesis, with electron-donating substituents favoring the formation of specific regioisomers. The compound's position within the chemical space of benzodioxane derivatives makes it a valuable reference point for understanding structure-activity relationships and guiding the design of new analogs with improved properties.

Overview of Academic Research Significance

The academic research significance of benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine extends across multiple dimensions of chemical and biological investigation, reflecting the compound's position as both a synthetic target and a biological probe. Within the context of synthetic organic chemistry research, this compound represents an important example of how complex heterocyclic systems can be constructed through systematic functionalization of benzodioxane cores. The synthetic challenges associated with preparing this compound have contributed to the development of improved methodologies for benzodioxane synthesis, including more efficient cyclization procedures and novel approaches to introducing aminomethyl substituents. Academic interest in this compound has been driven by its potential as an intermediate for preparing more complex pharmaceutical targets, particularly those designed to interact with adrenergic and serotonergic receptor systems.

From a medicinal chemistry perspective, benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine serves as a valuable scaffold for exploring structure-activity relationships within the benzodioxane class. Research has demonstrated that the benzodioxane nucleus can be successfully employed in designing selective receptor antagonists and agonists, with subtle structural modifications producing significant changes in biological activity. The compound's structural features make it particularly relevant for studies investigating the molecular determinants of receptor selectivity, as the combination of the benzodioxane core with aminomethyl and benzyl substituents provides multiple sites for systematic modification. Academic research has utilized similar compounds to understand how conformational constraints imposed by the benzodioxane ring system influence receptor binding affinity and selectivity profiles.

The research significance of this compound is further enhanced by its relationship to natural product chemistry and biosynthetic studies. The benzodioxane motif appears in numerous natural products, particularly lignan derivatives, and synthetic compounds like benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine provide valuable models for understanding the biological roles of these natural products. Academic investigations have used benzodioxane derivatives to explore the evolutionary significance of this structural motif and its conservation across different biological systems. The compound's synthetic accessibility has made it a popular choice for academic laboratories investigating benzodioxane chemistry, contributing to a substantial body of literature documenting its preparation, characterization, and biological evaluation.

Property Value Units Reference
Molecular Formula C₁₆H₁₇NO₂ -
Molecular Weight 255.312 g/mol
Density 1.1±0.1 g/cm³
Boiling Point 378.4±21.0 °C at 760 mmHg
Flash Point 156.6±11.5 °C
LogP 3.13 -
Refractive Index 1.574 -
Vapor Pressure 0.0±0.9 mmHg at 25°C
Exact Mass 255.125931 amu

The academic research landscape surrounding benzyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine continues to evolve as new applications for benzodioxane derivatives are discovered. Recent investigations have explored the use of benzodioxane scaffolds in developing antitumor and antibacterial agents, expanding the traditional focus on neurological and cardiovascular applications. The compound's structural versatility has made it an attractive starting point for combinatorial chemistry approaches, where systematic variations in substituent patterns are used to explore pharmacological space efficiently. Academic collaborations between synthetic and biological research groups have utilized this compound as a platform for developing new chemical biology tools, particularly those designed to probe specific receptor-ligand interactions with high selectivity and precision.

Properties

IUPAC Name

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14/h1-9,14,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPQUJGTWIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,4-Benzodioxane Core

A patented industrially scalable method involves the cyclization of sulfonated phenoxypropanediol derivatives under basic conditions to form the 1,4-benzodioxane ring system. The process typically includes:

  • Starting from a catechol derivative, reaction with glycerol 1-tosylate acetonide forms a phenoxypropanediol intermediate.
  • Sulfonation of this intermediate yields a sulfonated phenoxypropanediol.
  • Cyclization is then induced by treatment with a base such as sodium hydride in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) under nitrogen atmosphere and controlled temperature (ice cooling followed by room temperature stirring).
  • The reaction mixture is worked up by quenching with ammonium chloride solution, extraction with ethyl acetate, washing, drying, and concentration to afford a crude mixture of 2-tosyloxymethyl-1,4-benzodioxane and 2-hydroxymethyl-1,4-benzodioxane, which can be purified by column chromatography if needed.

This method is advantageous for industrial scale due to its high yield and the ability to handle substituted derivatives by varying the substituents on the catechol ring.

Introduction of the Benzylamine Group

The benzylamine substituent is introduced typically by nucleophilic substitution or reductive amination methods:

  • One approach involves reacting the 2-hydroxymethyl-1,4-benzodioxane intermediate with benzylamine or benzyl halides under conditions that promote substitution at the benzylic position.
  • Alternatively, reductive amination can be performed by reacting the corresponding aldehyde derivative of the 1,4-benzodioxane with benzylamine in the presence of a reducing agent such as pinacolborane or sodium triacetoxyborohydride. This method has been demonstrated to proceed efficiently at room temperature with good yields and selectivity.
Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonation of phenoxypropanediol Sulfonating agent (e.g., tosyl chloride) Organic solvent 0°C to RT 1-2 h High Formation of sulfonated intermediate
Cyclization to 1,4-benzodioxane Sodium hydride (washed), DMF, N2 atmosphere DMF Ice cooling then RT 3 h ~70-80 Crude mixture obtained, can be purified by silica gel chromatography
Amination (Reductive amination) Benzylamine + aldehyde intermediate + pinacolborane Solvent-free or mild solvent RT 12 h 80-85 Efficient, mild conditions, high selectivity
  • The cyclization step is sensitive to moisture and oxygen; hence, anhydrous conditions and inert atmosphere are critical for high yield and purity.
  • Sodium hydride must be carefully handled and washed to remove mineral oil before use.
  • The crude mixture from cyclization can be used directly in the amination step to streamline the process.
  • Reductive amination using pinacolborane is a mild and efficient method that avoids harsher reducing agents and allows for solvent-free conditions, improving environmental and safety profiles.
  • Variations in substituents on the benzodioxane ring can be tolerated, allowing for structural diversity in the final amine products.
Preparation Stage Method Key Reagents Conditions Advantages References
1,4-Benzodioxane ring formation Base-induced cyclization of sulfonated phenoxypropanediol Sodium hydride, DMF N2 atmosphere, ice cooling to RT, 3 h Industrial scalability, high yield
Amination Reductive amination with benzylamine and pinacolborane Benzylamine, pinacolborane Room temperature, 12 h, solvent-free or mild solvent Mild, high selectivity, good yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine can undergo oxidation reactions, typically forming corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine has been identified as a pharmacologically active compound with potential uses in treating various conditions:

  • Alpha-Adrenergic Receptor Modulation :
    • This compound is noted for its activity as an antagonist for the alpha2C adrenergic receptor subtype. Research indicates that selective antagonists for this receptor can be beneficial in treating mental illnesses and stress-induced disturbances .
    • A study highlighted the synthesis of derivatives of this compound that showed promising results in modulating CNS activities related to anxiety and mood disorders.
  • Cosmetic Formulations :
    • The compound is being explored for its effectiveness in cosmetic products due to its bioactive properties. Research has shown that it can enhance skin penetration and improve the efficacy of topical formulations .
    • In a study on dermatological applications, formulations containing this compound demonstrated improved moisturizing effects and skin compatibility, making it suitable for use in creams and lotions.

Material Science Applications

This compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its inclusion has been shown to improve the resilience of materials used in various industrial applications.
    • Case studies indicate that polymers modified with this compound exhibit better resistance to environmental degradation compared to unmodified counterparts.

Case Study 1: Pharmacological Research

A recent study investigated the effects of this compound on alpha2C adrenergic receptors. Researchers synthesized several derivatives and tested their affinity and selectivity towards these receptors. Results indicated that certain derivatives exhibited significant antagonistic properties, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Cosmetic Efficacy

In a comparative study on skin formulations, researchers evaluated the moisturizing effects of creams containing this compound against standard formulations without it. The results showed a statistically significant increase in skin hydration levels over a four-week period, indicating its potential as an effective ingredient in cosmetic products aimed at improving skin health.

Mechanism of Action

The mechanism of action of Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., 1,3-benzodioxol-5-yl) on the arylidene moiety enhance selectivity for SsCK1 .
  • Hydrophilic groups (e.g., 4-hydroxy-3-methoxybenzylidene in 9n ) reduce potency but improve solubility .
  • The absence of a thiazolidinone ring in Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine likely limits kinase inhibition but may favor alternative targets like GPCRs.

Substituted Benzodioxin-Methylamine Derivatives

Structural analogs with variations in the amine substituent highlight the impact of electronic and steric effects:

Compound (CAS No.) Amine Substituent Key Properties Source
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine (754928-49-9) Cyclopropyl Compact, rigid structure; potential metabolic stability
2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylamine hydrochloride (1446-27-1) None (primary amine) Higher polarity; likely reduced CNS penetration
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine (613-67-2) Dimethoxyphenoxyethyl Extended aromatic system; potential serotoninergic activity

Comparison with Target Compound :

  • Cyclopropyl analogs (e.g., ) may exhibit improved metabolic stability but reduced binding affinity due to smaller substituents.

Biological Activity

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine (CAS No. 2164-42-3) is an organic compound that features a complex structure combining a benzyl group and a 2,3-dihydro-benzo[1,4]dioxin moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and proteomics.

Synthesis Methods

This compound can be synthesized through several methods:

  • Cyclization of Catechol Derivatives : This involves using dihalides under basic conditions to form the dioxin ring.
  • Nucleophilic Substitution : The benzyl group is introduced via reactions with benzyl halides.
  • Amine Introduction : The final step involves reacting intermediates with ammonia or primary amines.

These methods vary in terms of yield and efficiency, with considerations for safety and environmental impact during synthesis .

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Key findings include:

  • Enzyme Inhibition : Studies have indicated that compounds with dioxin structures often exhibit significant enzyme inhibitory properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the dioxin moiety can enhance binding affinity to specific receptors .
  • Receptor Interaction : this compound has been explored as a selective antagonist for alpha(2C) adrenergic receptors. This interaction is crucial for its potential therapeutic applications in treating conditions like anxiety and depression .

The compound's mechanism of action involves binding to active sites on enzymes or receptors, leading to altered enzyme activity or modulation of receptor functions. This interaction can trigger downstream effects in various biological pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds that share structural features with this compound:

  • Anti-Tumor Activity : Research has highlighted the anti-tumor properties of benzosuberone derivatives, suggesting that similar dioxin-containing compounds could exhibit comparable effects .
  • CNS Penetration : A study demonstrated that certain derivatives could penetrate the central nervous system effectively while selectively antagonizing adrenergic receptors .

Comparative Analysis

To better understand the unique characteristics of this compound compared to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Characteristics
This compoundDioxin moiety + aminePotential selective receptor antagonist
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4,5-trimethoxybenzyl)methanamineMethoxy groupsEnhanced lipophilicity
N-benzyl-N-methylamineSimple amine structureCommonly used in organic synthesis

Q & A

Q. What are the key synthetic routes for Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a multi-step approach:

Sulfonylation of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10) at room temperature .

Subsequent coupling with substituted phenylacetamides via nucleophilic substitution.
Optimization Tips:

  • Use anhydrous DMF as a solvent to minimize hydrolysis.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3).
  • Purify intermediates via recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution) .

Q. How should researchers characterize this compound and validate its structural integrity?

Answer:

  • Spectroscopic Analysis:
    • 1H/13C NMR: Look for characteristic peaks: aromatic protons (δ 6.7–7.2 ppm), methylene groups adjacent to the benzodioxin ring (δ 3.8–4.2 ppm), and amine protons (δ 2.5–3.5 ppm) .
    • IR: Confirm NH stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the benzodioxin moiety .
  • Elemental Analysis (CHN): Ensure ≤0.4% deviation from theoretical values .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation).
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers design assays to evaluate its enzyme inhibition potential (e.g., α-glucosidase or acetylcholinesterase)?

Answer:

  • Assay Design:
    • Prepare enzyme solutions (α-glucosidase/acetylcholinesterase) in pH 7.4 buffer.
    • Incubate with varying compound concentrations (0.1–100 µM) and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 37°C.
    • Measure absorbance (405 nm) to calculate IC₅₀ values .
  • Controls: Include acarbose (α-glucosidase) and donepezil (acetylcholinesterase) as reference inhibitors.

Q. What computational strategies can predict biological targets or structure-activity relationships (SAR)?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with PI3K (PDB ID: 4L23) based on structural analogs like 2,3-dihydro-benzo[1,4]oxazine derivatives .
  • QSAR Modeling: Employ descriptors (logP, polar surface area) to correlate substituent effects with inhibitory activity .

Q. How can conflicting synthetic yields from different methods be resolved?

Answer:

  • Troubleshooting Steps:
    • Verify reagent purity via HPLC (e.g., ≥98% for sulfonyl chloride) .
    • Optimize stoichiometry (e.g., 1.2 equiv. of benzylamine to avoid side reactions).
    • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. What analytical methods ensure compound purity for in vivo studies?

Answer:

  • HPLC: Use a C18 column (ACN/water gradient) with UV detection (254 nm). Accept purity ≥95% .
  • Mass Spectrometry: Confirm exact mass (e.g., HRMS m/z [M+H]+) with ≤5 ppm error .

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